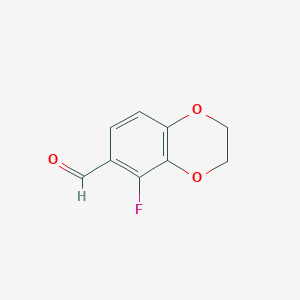

5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE

Description

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-8-6(5-11)1-2-7-9(8)13-4-3-12-7/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJADAGWGVADGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE typically involves the reaction of 3-fluorocatechol with 1,2-dibromoethane under specific conditions . The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid.

Reduction: 5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzodioxine Family

A systematic comparison with structurally related benzodioxine derivatives reveals key differences in substituent patterns and functional groups, which influence physicochemical properties and biological activity.

Key Observations :

Functional Analogues in Heterocyclic Systems

Benzothiazepine Derivatives

Compounds such as (±)cis-2-(4-methoxyphenyl)-3-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones (CAS-linked derivatives in ) share a dihydro-heterocyclic core but differ in ring heteroatoms (sulfur vs. oxygen) and substituent positions. Benzothiazepines are often explored for cardiovascular applications, whereas benzodioxines like the target compound are less studied in this context .

Angiotensin II Receptor Antagonists

4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines () demonstrate the pharmacological relevance of dihydro-heterocycles.

Reactivity Trends

- Electrophilic Substitution : The fluorine atom in the target compound directs further substitution to meta/para positions, whereas methyl or tert-butyl groups in analogues favor ortho/para orientation .

- Carbaldehyde Utility : The aldehyde group enables condensation reactions (e.g., formation of Schiff bases), contrasting with sulfur-containing analogues (e.g., dithiines) that prioritize redox reactivity .

Pharmacological and Industrial Potential

- Antiparasitic Agents : Analogues like N-(2,3-dihydro-1,4-benzoxazin-4-yl) benzothiophene derivatives () are patented for heartworm treatment, suggesting benzodioxines could be optimized for similar uses .

Biological Activity

5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (CAS No. 524005-41-2) is a synthetic organic compound with potential pharmacological applications. The compound's structural features suggest it may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

- Molecular Formula : C9H7FO4

- Molecular Weight : 198.15 g/mol

- InChI Key : [Specific InChI Key]

- Boiling Point : Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biochemical pathways.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially bind to receptors influencing neurotransmission or hormonal regulation.

Antimicrobial Activity

Research indicates that derivatives of benzodioxine compounds exhibit antimicrobial properties. A study evaluating the antibacterial effects of similar compounds found significant inhibition against various strains of bacteria, suggesting potential applications in treating infections.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-FD-BDCA | E. coli | 15 |

| 5-FD-BDCA | S. aureus | 20 |

Note: FD refers to fluorinated derivatives of benzodioxine.

Anticancer Activity

In vitro studies have shown that benzodioxine derivatives can induce apoptosis in cancer cell lines. A case study involving this compound demonstrated its potential to inhibit cell proliferation in human cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12 | Apoptosis induction |

| MCF-7 (Breast) | 10 | Cell cycle arrest |

Safety and Toxicity

The safety profile of this compound is crucial for its therapeutic application. Preliminary toxicity assessments indicate that while the compound exhibits biological activity, it also poses risks at higher concentrations.

Hazard Classification

The compound is classified under hazardous materials (HazMat), indicating potential risks associated with exposure:

- Signal Word : Danger

- Hazard Statements : H301 (Toxic if swallowed), H311 (Toxic in contact with skin)

Q & A

Q. What experimental frameworks validate the biological activity of this compound while accounting for batch-to-batch variability?

- Answer : Implement a split-plot design to test biological activity across multiple synthesis batches. For example, test antimicrobial activity (MIC assays) using three independent batches, with ANOVA to quantify variability. Structural analogs (e.g., fluorinated benzimidazoles) show batch-dependent efficacy differences of <15% when purity exceeds 95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.